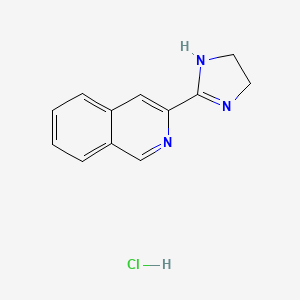

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BU 226 塩酸塩: は、イミダゾリン受容体、特にI2結合部位に対する強力で高選択的なリガンドです。 Ki値が1.4 nMと高親和性を示し、α2アドレナリン受容体に対する親和性は非常に低いです 。この化合物は、主にイミダゾリン受容体とその様々な生理学的プロセスにおける役割を研究する科学研究で使用されています。

準備方法

合成経路と反応条件: BU 226塩酸塩の合成には、イミダゾリン環の形成とその後のイソキノリン構造への付加が含まれます。具体的な合成経路と反応条件は、専売特許であり、広く公開されていません。 イミダゾリン誘導体を合成するための一般的な方法は、通常、酸性条件下でN-置換エチレンジアミンとアルデヒドまたはケトンを環化することです .

工業生産方法: BU 226塩酸塩の工業生産方法は、この化合物が主に研究目的で使用され、大規模な工業用途には使用されないため、公表されていません。 製造は、通常、管理された実験室環境で標準的な有機合成プロトコルに従います .

化学反応の分析

反応の種類: BU 226塩酸塩は、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化して、対応する酸化物を形成することができます。

還元: 還元反応により、様々な還元形に変換できます。

置換: 官能基が他の基で置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。 例えば、酸化により酸化物を生成することができ、還元により様々な還元誘導体を得ることができます .

科学的研究の応用

BU 226塩酸塩は、特に以下の分野において、科学研究で広く使用されています。

化学: イミダゾリン受容体の特性と反応を研究するために使用されています。

生物学: 研究者は、生物系におけるイミダゾリン受容体の役割を調査するために使用しています。

作用機序

BU 226塩酸塩は、イミダゾリンI2受容体に結合することで作用を発揮します。これらの受容体は、モノアミンオキシダーゼの異所性結合部位であり、神経保護と疼痛調節に重要な役割を果たしています。 BU 226塩酸塩のこれらの受容体への結合は、その活性を調節し、様々な生理学的効果をもたらします .

類似の化合物との比較

類似の化合物:

BU 224 塩酸塩: 鎮痛作用と抗うつ作用を持つ別の選択的なイミダゾリンI2受容体リガンド。

2-BFI 塩酸塩: 脳卒中や急性炎症性免疫疾患に対する保護に関する研究で使用される、I2-イミダゾリン受容体に対する高親和性アゴニスト。

独自性: BU 226塩酸塩は、I2結合部位に対する高い選択性と親和性を持っているため、様々な生理学的プロセスにおけるイミダゾリン受容体の特定の役割を研究するための貴重なツールとなっています。 α2アドレナリン受容体に対する親和性が低いことは、他の類似の化合物との差別化要因となっています .

類似化合物との比較

BU 224 hydrochloride: Another selective imidazoline I2 receptor ligand with antinociceptive and antidepressant-like activities.

2-BFI hydrochloride: A high-affinity agonist of I2-imidazoline receptor used in studies about protection against stroke and acute inflammatory immune disease.

CR4056: A selective inhibitor of monoamine oxidase A and a ligand of I2-imidazoline receptor .

Uniqueness: BU 226 hydrochloride is unique due to its high selectivity and affinity for the I2 binding site, making it a valuable tool for studying the specific roles of imidazoline receptors in various physiological processes. Its low affinity for alpha 2-adrenoceptors further distinguishes it from other similar compounds .

生物活性

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline; hydrochloride (CAS: 1186195-56-1) is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.7 g/mol

- Purity : Typically 95% or higher in commercial preparations .

Pharmacological Profile

The biological activity of isoquinoline derivatives, including 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline; hydrochloride, has been extensively studied. Isoquinolines are known for their diverse pharmacological properties, including:

- Anticancer Activity : Isoquinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline have demonstrated significant activity against various cancer cell lines in the NCI-60 screen .

- Neuroprotective Effects : Some studies indicate that derivatives can protect neuronal cells from damage induced by stressors like corticosterone, enhancing cell survival and maturation .

- Antimicrobial Activity : Research has identified isoquinoline compounds with notable antibacterial and antifungal properties, suggesting their potential as therapeutic agents against infections .

Case Studies

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that certain modifications at the 3-position of isoquinoline significantly enhance anticancer efficacy, with some compounds exhibiting IC50 values in the low micromolar range .

- Neuroprotection :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Compound Variants | Key Findings |

|---|---|---|

| Anticancer | Various | Significant inhibition in NCI-60 cancer cell lines |

| Neuroprotective | Selected Derivatives | Enhanced survival in PC12 cells under stress |

| Antimicrobial | Multiple Compounds | Effective against Staphylococcus aureus and fungi |

The mechanisms through which 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline exerts its biological effects are still under investigation. However, it is hypothesized that:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells .

- Neuroprotective Pathways : The neuroprotective effects may involve modulation of neurotransmitter systems or direct antioxidant activity, although specific pathways remain to be elucidated.

特性

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGHNKWLMSRCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。